![molecular formula C13H13F3N2O2 B2538233 N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide CAS No. 1311856-38-8](/img/structure/B2538233.png)
N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of TAK-632 involves several steps, including the introduction of a cyanomethyl group, a methyl group, and a trifluoromethyl-phenoxy moiety. Detailed synthetic routes and reaction conditions are documented in scientific literature .
Molecular Structure Analysis
The molecular formula of TAK-632 is C₁₇H₁₄F₃N₃O₂S . Its structure consists of a benzo[d]thiazol-2-yl ring linked to a cyclopropanecarboxamide scaffold. The presence of the cyanomethyl, methyl, and trifluoromethyl-phenoxy substituents contributes to its biological activity .
Chemical Reactions Analysis
TAK-632 exhibits selective inhibition of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases. It disrupts necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Physical And Chemical Properties Analysis
- Solubility : TAK-632 exhibits favorable pharmacokinetic properties, including an oral bioavailability of 25.2% in rats .
- Selectivity : Compound 42, an analogue of TAK-632, demonstrates >60-fold selectivity for RIPK3 over RIPK1 .
Wirkmechanismus
The precise mechanism of action involves blocking the necroptotic pathway, thereby preventing cell death. By targeting RIPK3, TAK-632 interferes with the signaling cascade that leads to necroptosis. This inhibition has potential therapeutic implications for various diseases, including inflammatory conditions and degenerative disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-9(12(19)18(2)8-7-17)20-11-6-4-3-5-10(11)13(14,15)16/h3-6,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESHUCFBPSCYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC#N)OC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

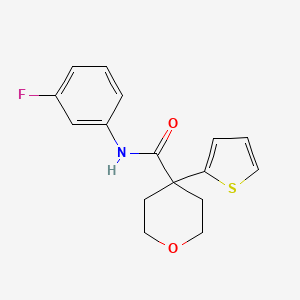
![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)
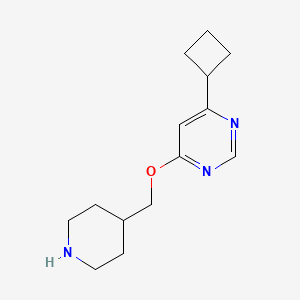
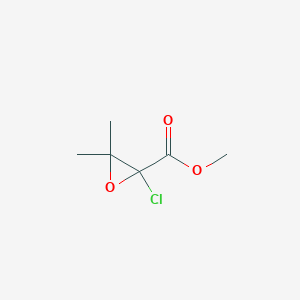
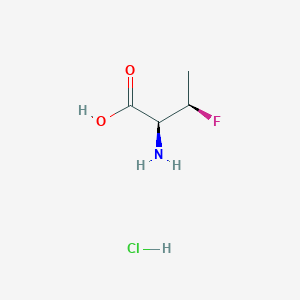
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)
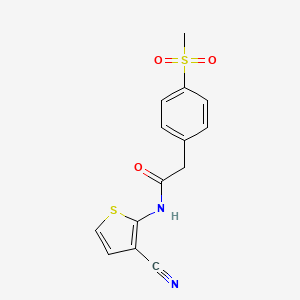
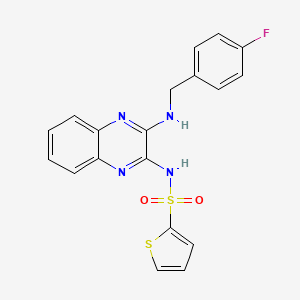
![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)
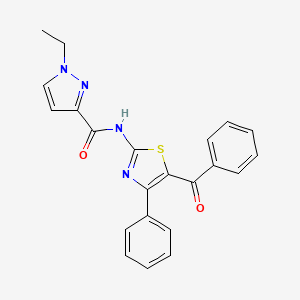
![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)
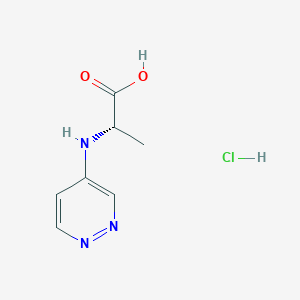
![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)